molecular formula C18H11F2N3O2 B11179603 2-fluoro-N-[(2-fluorophenyl)carbonyl]-N-(pyrimidin-2-yl)benzamide

2-fluoro-N-[(2-fluorophenyl)carbonyl]-N-(pyrimidin-2-yl)benzamide

Cat. No.: B11179603
M. Wt: 339.3 g/mol
InChI Key: HACNPTIFGSTLQD-UHFFFAOYSA-N
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Description

2-FLUORO-N-(2-FLUOROBENZOYL)-N-(PYRIMIDIN-2-YL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of fluorine atoms and a pyrimidine ring, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-FLUORO-N-(2-FLUOROBENZOYL)-N-(PYRIMIDIN-2-YL)BENZAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of 2-fluorobenzoyl chloride: This is achieved by reacting 2-fluorobenzoic acid with thionyl chloride under reflux conditions.

    Acylation of pyrimidine: The 2-fluorobenzoyl chloride is then reacted with pyrimidine-2-amine in the presence of a base such as triethylamine to form the intermediate 2-fluoro-N-(pyrimidin-2-yl)benzamide.

    Introduction of the second fluorine atom: The final step involves the fluorination of the intermediate using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to yield 2-FLUORO-N-(2-FLUOROBENZOYL)-N-(PYRIMIDIN-2-YL)BENZAMIDE.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-FLUORO-N-(2-FLUOROBENZOYL)-N-(PYRIMIDIN-2-YL)BENZAMIDE can undergo various chemical reactions, including:

    Substitution reactions: The fluorine atoms can be replaced by other substituents under appropriate conditions.

    Reduction reactions: The carbonyl group in the benzamide moiety can be reduced to an amine.

    Oxidation reactions: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Reduction reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Oxidation reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different substituents, while reduction reactions typically produce amines.

Scientific Research Applications

2-FLUORO-N-(2-FLUOROBENZOYL)-N-(PYRIMIDIN-2-YL)BENZAMIDE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It may be used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 2-FLUORO-N-(2-FLUOROBENZOYL)-N-(PYRIMIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and the pyrimidine ring play crucial roles in these interactions, influencing the compound’s binding affinity and selectivity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-FLUORO-N-(2-FLUOROBENZOYL)-N-(PYRIMIDIN-2-YL)BENZAMIDE: can be compared with other fluorinated benzamides and pyrimidine derivatives, such as:

Uniqueness

The uniqueness of 2-FLUORO-N-(2-FLUOROBENZOYL)-N-(PYRIMIDIN-2-YL)BENZAMIDE lies in its dual fluorination and the presence of both benzamide and pyrimidine moieties

Properties

Molecular Formula

C18H11F2N3O2

Molecular Weight

339.3 g/mol

IUPAC Name

2-fluoro-N-(2-fluorobenzoyl)-N-pyrimidin-2-ylbenzamide

InChI

InChI=1S/C18H11F2N3O2/c19-14-8-3-1-6-12(14)16(24)23(18-21-10-5-11-22-18)17(25)13-7-2-4-9-15(13)20/h1-11H

InChI Key

HACNPTIFGSTLQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N(C2=NC=CC=N2)C(=O)C3=CC=CC=C3F)F

Origin of Product

United States

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